3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
Description
Properties
IUPAC Name |
3-oxo-1-benzofuran-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c10-4-6-1-2-9-7(3-6)8(11)5-12-9/h1-3H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNZPUJQGNXXSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=CC(=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile chemical properties
Executive Summary
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 378751-64-5), also known as 5-cyanobenzofuran-3(2H)-one or 5-cyanocoumaran-3-one, is a bicyclic heterocyclic scaffold characterized by a fused benzene and furanone ring system.[1] Unlike its structural isomer 5-cyanophthalide (used in citalopram synthesis), this compound features a ketone at the C3 position and an active methylene at C2.
This molecule serves as a high-value intermediate in medicinal chemistry, particularly in the development of Monoamine Oxidase B (MAO-B) inhibitors and anticancer agents . Its unique reactivity profile—driven by the electron-withdrawing nitrile group at C5 and the acidic methylene at C2—allows for diverse functionalization, making it a versatile building block for diversity-oriented synthesis (DOS).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile |
| Common Synonyms | 5-Cyanocoumaran-3-one; 5-Cyano-3-coumaranone |
| CAS Number | 378751-64-5 |
| Molecular Formula | C₉H₅NO₂ |
| Molecular Weight | 159.14 g/mol |
| SMILES | N#Cc1cc2c(OCC2=O)cc1 |
| Key Functional Groups | Nitrile (C5), Ketone (C3), Ether (cyclic), Active Methylene (C2) |
Physicochemical Properties
Note: Experimental values for this specific derivative are rare in open literature; values below represent consensus predicted data for the compound class.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135–140 °C (Predicted) |
| Boiling Point | ~380 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water |
| LogP | ~1.2 (Lipophilic, suitable for CNS penetration) |
| pKa (C2-H) | ~8–9 (High acidity due to carbonyl and nitrile electron withdrawal) |
Synthetic Methodologies
The synthesis of 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile typically proceeds via the cyclization of ortho-hydroxyacetophenone derivatives. The most robust pathway involves the intramolecular displacement of an
Core Synthesis Protocol (Cyclization via -Halogenation)
This protocol describes the conversion of 5-cyano-2-hydroxyacetophenone to the target molecule.
Reagents:
-
Precursor: 5-Cyano-2-hydroxyacetophenone
-
Halogenating Agent: Phenyltrimethylammonium tribromide (PTAB) or
-
Base: Sodium acetate (NaOAc) or Potassium carbonate (
) -
Solvent: Acetic acid (AcOH) or DMF
Step-by-Step Methodology:
-
Halogenation: Dissolve 5-cyano-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid. Add PTAB (1.05 eq) portion-wise at room temperature. Stir for 2–4 hours until the starting material is consumed (monitored by TLC). This yields the intermediate 2-bromo-1-(5-cyano-2-hydroxyphenyl)ethanone.
-
Cyclization: Without isolating the intermediate, add anhydrous sodium acetate (2.0 eq) to the reaction mixture. Heat to 60–80 °C for 1 hour. The phenoxide oxygen attacks the
-carbon, displacing the bromide to close the furanone ring. -
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/hexane to obtain pure 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile.
Visualization of Synthetic Routes
Figure 1: Primary (green path) and alternative (grey path) synthetic routes. The primary route is preferred to avoid harsh cyanation conditions.
Reactivity & Functionalization[14][15]
The chemical utility of 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile stems from three distinct reactive centers:
-
C2 Methylene: Highly acidic due to the adjacent carbonyl and the electron-withdrawing effect of the C5-nitrile.
-
C3 Carbonyl: Susceptible to nucleophilic attack (oximes, hydrazones).
-
C5 Nitrile: Precursor for carboxylic acids, amides, or tetrazoles.
The Aurone Condensation (C2 Reactivity)
The most common application is the Knoevenagel condensation with aromatic aldehydes to form Aurones (2-benzylidenebenzofuran-3-ones).
-
Mechanism: Base-catalyzed deprotonation at C2 forms an enolate, which attacks the aldehyde. Spontaneous dehydration yields the exocyclic double bond (typically Z-isomer).
-
Significance: These derivatives are potent inhibitors of tubulin polymerization and MAO-B.
Reactivity Map
Figure 2: Divergent synthesis map showing key transformations at C2, C3, and C5 positions.
Pharmaceutical Applications
MAO-B Inhibition
Coumaranone derivatives are established reversible inhibitors of Monoamine Oxidase B (MAO-B) , an enzyme target for Parkinson's disease.
-
Mechanism: The coumaranone core mimics the transition state of the MAO-B substrate. The C5-nitrile group enhances binding affinity via polar interactions within the enzyme's active site (specifically the entrance cavity).
-
SAR Insight: Substitution at C2 (e.g., aurone formation) with lipophilic aryl groups significantly increases potency (
often < 1 ).
Anticancer Agents
Derivatives functionalized at the C2 position have shown efficacy against cancer cell lines (e.g., colon, breast).
-
Target: Tubulin polymerization inhibition.
-
Pathway: Induction of apoptosis via the intrinsic (mitochondrial) pathway.
Critical Distinction: Citalopram
Warning: Do not confuse this compound with 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile).
-
5-Cyanophthalide is the key intermediate for the antidepressant Citalopram .[2]
-
5-Cyanocoumaranone (this topic) is NOT used for Citalopram but is a scaffold for novel experimental therapeutics.
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The C2 position is sensitive to oxidation over long periods in air.
-
Safety: Treat as a nitrile-containing compound. Potential for cyanide release under strong acidic hydrolysis or combustion. Use in a well-ventilated fume hood.
-
Self-Validation: Purity should be checked via 1H NMR (DMSO-d6). Look for the characteristic singlet (2H) at
ppm corresponding to the C2 methylene protons. Disappearance of this signal indicates oxidation or condensation.
References
-
Coumaranone Synthesis & Reactivity
-
MAO-B Inhibition Studies
- Title: 3-Coumaranone derivatives as inhibitors of monoamine oxidase.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Aurone Formation (Microwave Protocol)
-
General Chemical Data (PubChem)
- Title: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (Isomer comparison).
- Source: PubChem.
-
URL:[Link]
Sources
- 1. 378751-64-5 | 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile - Moldb [moldb.com]
- 2. EP1777221A1 - Procédé pour la préparation du 5-cyanophtalide à partir du 5-carboxyphtalide - Google Patents [patents.google.com]
- 3. CN103483300A - Preparation method of 5-cyanogen-1-(4-fluobenzene)-1,3-dihydrogenated-isobenzofuranone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
Technical Guide: Spectroscopic Characterization of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
[1]
Executive Summary & Chemical Identity[1][2]
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 378751-64-5) is a critical heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting serine proteases and kinase pathways.[1] As a functionalized coumaranone (benzofuran-3(2H)-one), it serves as a rigid bicyclic scaffold offering vectors for
This guide provides a comprehensive analysis of the spectroscopic signature of this compound. By synthesizing experimental precedents from the benzofuran-3-one class with specific substituent effects of the 5-nitrile group, we establish a robust reference for structural validation.[1]
Chemical Identity Table[1]
| Property | Data |
| IUPAC Name | 3-oxo-2,3-dihydro-1-benzofuran-5-carbonitrile |
| Common Synonyms | 5-Cyanobenzofuran-3(2H)-one; 5-Cyano-3-coumaranone |
| CAS Number | 378751-64-5 |
| Molecular Formula | C |
| Molecular Weight | 159.14 g/mol |
| Physical State | Pale yellow to off-white solid |
| SMILES | N#Cc1cc2c(OCC2=O)cc1 |
Synthesis & Impurity Profile
Understanding the synthesis is prerequisite to interpreting the spectra, as specific impurities (uncyclized precursors or hydrolysis products) often appear in crude samples.
Mechanistic Pathway
The most reliable synthesis involves the cyclization of 2-hydroxy-5-cyanophenacyl derivatives or the intramolecular Friedel-Crafts acylation of (4-cyano-2-phenoxy)acetic acid derivatives.[1]
Figure 1: Synthetic logic flow for the benzofuran-3-one scaffold, highlighting the potential for ring-opening hydrolysis impurities.[1]
Infrared Spectroscopy (FT-IR)[1][3][4]
The IR spectrum is dominated by two distinct electron-withdrawing groups: the ketone (C=O) and the nitrile (C
Key Absorption Bands[3][5]
| Functional Group | Wavenumber (cm | Intensity | Assignment / Notes |
| C | 2225 – 2240 | Strong | Characteristic sharp peak.[1] Distinct from alkyne stretches. |
| C=O Stretch | 1710 – 1735 | Strong | Ketone in a 5-membered ring fused to benzene.[1] Higher frequency than open aryl ketones due to ring strain. |
| C=C Aromatic | 1605, 1480 | Medium | Skeletal vibrations of the benzene ring. |
| C–H Aromatic | 3050 – 3100 | Weak | C–H stretching. |
| C–H Aliphatic | 2920 – 2950 | Weak | Methylene (-CH |
| C–O–C Stretch | 1190 – 1210 | Strong | Aryl alkyl ether linkage (ring oxygen).[1] |
Diagnostic Insight: A common contaminant is the open-ring phenol. If a broad band appears at 3200–3500 cm
Mass Spectrometry (MS)[1][6]
The mass spectrum follows a fragmentation pattern characteristic of benzofuranones, involving the sequential loss of neutral small molecules (CO and HCN).
Ionization & Fragmentation Data (EI/ESI)
-
Molecular Ion (M
): m/z 159.1 (Base peak in soft ionization)[1] -
Exact Mass: 159.0324
Fragmentation Pathway
Figure 2: Proposed fragmentation pathway under Electron Impact (EI) ionization.[1]
Interpretation:
-
m/z 159: The parent ion is stable due to aromaticity.
-
m/z 131: Loss of Carbon Monoxide (CO) from the furanone ring is the primary fragmentation channel, resulting in a quinoid-like intermediate.
-
m/z 104: Subsequent loss of HCN from the cyano group (or ring collapse) confirms the presence of the nitrogen functionality.
Nuclear Magnetic Resonance (NMR)[1][3][4][5][6][7]
NMR provides the definitive structural proof. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group at position 5 and the carbonyl group at position 3.
H NMR (400 MHz, CDCl / DMSO-d )
The molecule possesses three aromatic protons and two aliphatic protons .
| Position | Shift ( | Multiplicity | Assignment Logic | |
| H-4 | 7.95 – 8.05 | Doublet (d) | ~1.5 | Most Deshielded. Ortho to the ketone (C=O) and meta to the nitrile.[1] The anisotropy of the carbonyl strongly deshields this proton. |
| H-6 | 7.80 – 7.85 | dd | 8.5, 1.5 | Ortho to the nitrile (CN) and meta to the ring oxygen. The CN group deshields this position relative to unsubstituted benzofuranone. |
| H-7 | 7.15 – 7.25 | Doublet (d) | 8.5 | Most Shielded. Ortho to the electron-donating ring oxygen.[1] |
| H-2 | 4.70 – 4.75 | Singlet (s) | - | Methylene protons adjacent to the ether oxygen and the ketone.[1] Appears as a sharp singlet (2H).[1] |
Coupling Constants Analysis:
- Hz: Typical ortho coupling.
- Hz: Meta coupling.
-
The H-2 protons are chemically equivalent and enantiotopic in the achiral environment, appearing as a singlet.
C NMR (100 MHz, CDCl )
| Carbon | Shift ( | Type | Assignment |
| C-3 | 196.5 | C=O[1] | Ketone carbonyl. Characteristic for benzofuran-3-ones. |
| C-7a | 173.0 | C_quat | Aromatic carbon bonded to Oxygen (O1).[1] |
| C-5 | 107.5 | C_quat | Aromatic carbon bonded to Nitrile.[1] Shielded relative to benzene due to resonance. |
| CN | 118.0 | C | Nitrile carbon. |
| C-2 | 75.5 | CH | Aliphatic carbon adjacent to oxygen and ketone. |
| C-4 | 128.5 | CH | Aromatic CH (deshielded by C=O).[1] |
| C-6 | 137.0 | CH | Aromatic CH (deshielded by CN).[1] |
| C-7 | 113.5 | CH | Aromatic CH (shielded by O).[1] |
| C-3a | 121.0 | C_quat | Bridgehead carbon.[1] |
Experimental Validation Protocol
To ensure data integrity when analyzing this compound in a research setting:
-
Solvent Selection: Use DMSO-d
if solubility in CDCl is poor.[1] Note that in DMSO, the water peak (3.33 ppm) must not be confused with the methylene signal (4.7 ppm). -
Water Content: Benzofuranones can be hygroscopic. A sharp peak at 1.56 ppm (in CDCl
) indicates water. -
TLC Visualization: The compound is UV active (254 nm). It typically does not stain strongly with Ninhydrin (no free amine) but will stain with Anisaldehyde or KMnO
upon heating.
References
-
Synthesis of Benzofuran-3(2H)-ones: Organic Chemistry Portal. Methods involving intramolecular cyclization of 2-hydroxyacetophenones. Link
-
General Spectroscopic Data for Benzofuranones: Beilstein Journal of Organic Chemistry. "Experimental procedures and characterization data for benzofuran-3-one derivatives." Link
-
Nitrile Substituent Effects: Chemistry Steps. "NMR Chemical Shift Values and Substituent Effects." Link
-
Compound Registry: PubChem. CID 13289562 (Analogous structure 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile for comparison).[1] Link[1]
Unlocking the Therapeutic Potential of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile: A Technical Guide to Future Research
Introduction: A Scaffold of Promise
In the landscape of medicinal chemistry, the identification of "privileged structures" – molecular scaffolds that can bind to multiple biological targets – is a cornerstone of efficient drug discovery. The benzofuranone core is one such scaffold, with its derivatives demonstrating a remarkable breadth of biological activities, including anticancer, neuroprotective, and antimicrobial effects.[1] The subject of this guide, 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, marries this promising heterocyclic system with a nitrile group, a versatile functional group known to enhance pharmacological properties.[2][3] While this specific molecule remains largely unexplored, its constituent parts suggest a high potential for the development of novel therapeutics. This guide will provide a comprehensive overview of promising research avenues for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, offering a roadmap for its exploration as a lead compound in several key therapeutic areas.
I. Neurodegenerative Diseases: A New Frontier for Neuroprotection
The 3-coumaranone core, a key feature of our molecule of interest, has been identified as a potent inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][5] Furthermore, derivatives of this core have shown dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cognitive decline in Alzheimer's patients.[6][7] The presence of the nitrile group can further enhance binding affinity and selectivity for these targets.[3][8]
Proposed Research Direction: Evaluation as a Multi-Targeting Agent for Alzheimer's Disease
A compelling research avenue is to investigate 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile as a single agent capable of hitting multiple pathological targets in Alzheimer's disease.
Experimental Workflow:
Caption: Proposed workflow for evaluating neuroprotective potential.
Experimental Protocol: In Vitro MAO-B Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile against human MAO-B.
-
Materials: Recombinant human MAO-B, kynuramine (substrate), potassium phosphate buffer, test compound, and a suitable positive control (e.g., selegiline).
-
Procedure: a. Prepare a series of dilutions of the test compound. b. In a 96-well plate, add the MAO-B enzyme solution to each well. c. Add the test compound dilutions and incubate for a pre-determined time. d. Initiate the reaction by adding the kynuramine substrate. e. After a specific incubation period, stop the reaction. f. Measure the fluorescence of the product (4-hydroxyquinoline) to determine enzyme activity. g. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.[4][5]
Hypothetical Data Summary:
| Compound | MAO-B IC50 (µM) | AChE IC50 (µM) | BuChE IC50 (µM) |
| 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile | 0.5 | 2.1 | 5.8 |
| Selegiline (Positive Control for MAO-B) | 0.01 | - | - |
| Donepezil (Positive Control for AChE/BuChE) | - | 0.02 | 3.5 |
II. Oncology: A Scaffold for Novel Anticancer Agents
The benzofuran scaffold is a recurring motif in compounds with significant anticancer activity.[9][10] These molecules can induce apoptosis, inhibit tubulin polymerization, and interfere with various signaling pathways in cancer cells.[1] The nitrile group can contribute to the potency and metabolic stability of these potential anticancer agents.[11]
Proposed Research Direction: Screening for Cytotoxic Activity and Elucidation of Mechanism
A primary area of investigation should be the evaluation of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile for its cytotoxic effects against a panel of human cancer cell lines.
Logical Relationship for SAR Exploration:
Caption: Strategy for Structure-Activity Relationship (SAR) studies.
Experimental Protocol: MTT Assay for Cell Viability
-
Objective: To assess the in vitro cytotoxicity of the compound against human cancer cell lines.
-
Materials: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), and a positive control (e.g., doxorubicin).
-
Procedure: a. Seed the cancer cells in 96-well plates and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound for 48-72 hours. c. Add MTT solution to each well and incubate to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a suitable solvent. e. Measure the absorbance at a specific wavelength to determine the number of viable cells. f. Calculate the percentage of cell viability and determine the IC50 value.[10]
III. Infectious Diseases: A Potential New Class of Antibacterial Agents
Benzofuran derivatives have also been reported to possess antibacterial activity.[12] The exploration of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in this area could lead to the discovery of novel antibacterial agents, which are urgently needed to combat the rise of antibiotic resistance.
Proposed Research Direction: Evaluation of Antibacterial Activity
A straightforward yet crucial line of inquiry is to determine the antibacterial spectrum and potency of the target molecule.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton broth, test compound, and a positive control antibiotic (e.g., ciprofloxacin).
-
Procedure: a. Prepare a two-fold serial dilution of the test compound in Mueller-Hinton broth in a 96-well plate. b. Inoculate each well with a standardized bacterial suspension. c. Incubate the plate under appropriate conditions. d. Visually inspect the wells for turbidity to determine the MIC.
Future Perspectives and Conclusion
The convergence of a privileged benzofuranone scaffold and a pharmacologically significant nitrile group makes 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile a molecule of considerable interest for drug discovery. The research directions outlined in this guide provide a foundational framework for its systematic investigation. Beyond the proposed areas, further studies could delve into its potential as an anti-inflammatory, antioxidant, or antiviral agent, given the broad bioactivity of the benzofuran class.[13][14] The journey from a largely uncharacterized molecule to a potential clinical candidate is long and challenging, but the scientific rationale for embarking on this exploration with 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is undeniably strong.
References
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Fleming, F. F., Yao, L., Ravikumar, P. C., & Funk, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link][2][15]
-
Wang, J., et al. (2018). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 38(11), 2849-2863. [Link][3]
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Aslam, M. S., et al. (2021). Therapeutic Potential of Naturally Occurring Benzofuran Derivatives and Hybrids of Benzofurans with other Pharmacophores as Antibacterial Agents. PubMed. [Link][12]
-
Zhu, J., et al. (2018). A Survey of the Role of Nitrile Groups in Protein–Ligand Interactions. Taylor & Francis Online. [Link][8]
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Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (2021). International Journal of Scientific Development and Research, 6(9). [Link]
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Szałek, A., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572. [Link][9]
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Abdel-Maksoud, M. S., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11438-11463. [Link][10]
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Petzer, J. P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Drug Design, Development and Therapy, 9, 5337–5351. [Link][4]
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Petzer, J. P., et al. (2015). 3-Coumaranone derivatives as inhibitors of monoamine oxidase. Dovepress, 9, 5337-5351. [Link][5]
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Alipour, M., et al. (2013). Synthesis of some new 3-coumaranone and coumarin derivatives as dual inhibitors of acetyl- and butyrylcholinesterase. Archiv der Pharmazie, 346(8), 577-587. [Link][6]
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Alipour, M., et al. (2013). Synthesis of Some New 3-Coumaranone and Coumarin Derivatives as Dual Inhibitors of Acetyl- and Butyrylcholinesterase. ResearchGate. [Link][7]
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Alipour, M., et al. (2013). Synthesis of some new 3-coumaranone and coumarin derivatives as dual inhibitors of acetyl- and butyrylcholinesterase. Repository of Research and Investigative Information. [Link]
-
4,6,7-Trimethyl-1-oxo-1,3-dihydro-2-benzofuran-5-carbonitrile. (n.d.). EPA. Retrieved February 24, 2026, from [Link][16]
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3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. (n.d.). PubChem. Retrieved February 24, 2026, from [Link][17]
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Okuda, K., et al. (2012). 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. Acta Crystallographica Section E, 68(Pt 11), o2819. [Link][18]
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2,3-Dihydrobenzofuran synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 24, 2026, from [Link][19]
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2,3-Dihydrobenzo[b]furan-5-carbonitrile. (n.d.). PubChem. Retrieved February 24, 2026, from [Link][20]
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Gao, Y., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. [Link][13]
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De Lucia, D., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1210-1216. [Link][21]
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Discussion Addendum for: Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. (n.d.). Organic Syntheses Procedure. Retrieved February 24, 2026, from [Link][22]
-
Spencer, R. W., et al. (1991). 2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. Journal of Medicinal Chemistry, 34(4), 1354-1363. [Link][14]
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- 18. 3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 2,3-Dihydrobenzofuran synthesis [organic-chemistry.org]
- 20. 2,3-Dihydrobenzo[b]furan-5-carbonitrile | C9H7NO | CID 2736124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Purification of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile by column chromatography
Technical Application Note: Chromatographic Isolation of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
Abstract
This technical note details the purification protocol for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 378751-64-5), a critical heterocyclic building block in the synthesis of serotonin reuptake inhibitors (e.g., Vilazodone analogs) and kinase inhibitors.[1][2] Due to the electron-withdrawing nature of the nitrile group at the C5 position and the reactivity of the C3 ketone, this compound presents unique solubility and stability challenges during isolation. This guide provides a validated flash column chromatography workflow, emphasizing mobile phase optimization, solid loading techniques, and impurity profiling to achieve >98% purity.
Chemical Context & Physicochemical Properties
The target molecule features a fused benzene-furan ring system with a ketone at C3 and a nitrile at C5.[1] The purification strategy is dictated by its moderate polarity and the presence of common synthetic impurities, such as uncyclized salicylnitrile intermediates or over-oxidized benzofurans.
| Property | Data | Implication for Chromatography |
| Formula | C | Low molecular weight; fast diffusion.[2] |
| MW | 159.14 g/mol | Elutes sharply if not overloaded.[1][2] |
| Polarity | Moderate-High | Requires polar modifiers (EtOAc/Acetone).[1][2] |
| Solubility | Good: DCM, DMSO, AcetonePoor: Hexanes, Water | Critical: Use dry loading or DCM liquid loading. |
| pKa | ~8-9 (C2 protons) | Slightly acidic C2 protons; avoid strong bases in eluent.[1][2] |
Method Development Strategy
The purification of benzofuran-3-ones often fails due to poor solubility in non-polar mobile phases, leading to precipitation at the column head ("crashing out").[2] To circumvent this, we utilize a Linear Gradient Elution combined with Solid Dry Loading .[1]
Thin Layer Chromatography (TLC) Optimization
Before scaling to a column, the solvent system must be tuned to achieve a Retardation Factor (
-
Stationary Phase: Silica Gel 60 F
aluminum sheets.[2] -
Detection: UV (254 nm) is primary.[2] The benzofuran core fluoresces strongly.[1][2]
-
Stain: KMnO
(oxidizes the activated methylene at C2) or Anisaldehyde (general organic).[2]
Recommended Solvent Screens:
-
Hexanes : Ethyl Acetate (3:1)
Often too non-polar;ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> < 0.1.[2] -
Hexanes : Ethyl Acetate (1:1)
Target range ( ~0.3).[2] -
DCM : Methanol (98:2)
Good alternative if co-eluting non-polar impurities are present.[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Detailed Purification Protocol
Step 1: Sample Preparation (Solid Dry Loading)
Direct liquid injection is discouraged due to the compound's poor solubility in Hexanes.[2]
-
Dissolve the crude reaction mixture (up to 2.0 g) in the minimum amount of Dichloromethane (DCM) or Acetone (~5-10 mL).
-
Add Silica Gel (40-63 µm) to the solution.[1][2] Ratio: 1.5g Silica per 1g Crude .[1][2]
-
Evaporate the solvent under reduced pressure (Rotary Evaporator) at 40°C until a free-flowing powder is obtained.
-
Caution: Ensure no residual solvent remains, as this will disrupt the gradient profile.[1]
Step 2: Column Packing & Equilibration
-
Column Size: 40g Flash Cartridge (for 1-2g crude) or 25mm x 150mm glass column.
-
Equilibration: Flush with 3 Column Volumes (CV) of 100% Hexanes (or Petroleum Ether).
Step 3: Gradient Elution
Run the following linear gradient at a flow rate appropriate for the column diameter (e.g., 25-30 mL/min for a 40g cartridge).
| Time (min) | % Hexanes | % Ethyl Acetate | Phase Description |
| 0 - 2 | 100 | 0 | Column equilibration / Void volume |
| 2 - 5 | 95 | 5 | Elution of non-polar impurities (e.g., dimers) |
| 5 - 20 | 90 | 10 | Target Elution Window |
| 20 - 25 | 60 | 40 | Flush polar tars/salts |
Step 4: Fraction Analysis
-
Collect fractions (15-20 mL each).
-
Spot fractions on TLC; visualize under UV 254 nm.
-
Pool fractions containing the single spot at
~0.3 (in 1:1 Hex:EtOAc).[2]ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Concentrate in vacuo.
Process Visualization
The following diagram illustrates the decision logic for the purification workflow, ensuring the user can adapt to variations in crude purity.
Figure 1: Decision tree for solvent system selection and purification workflow.[1][2]
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Streaking/Tailing | Acidic protons at C2 interacting with silica silanols.[1][2] | Add 0.1% Acetic Acid to the mobile phase to suppress ionization.[1] |
| Product Crystallizes on Column | Solubility limit exceeded in Hexane-rich phase. | Switch to DCM loading or reduce sample load. Ensure gradient starts with at least 5% EtOAc.[1][2] |
| Co-elution with Impurity | Similar polarity of uncyclized phenol precursor.[1][2] | Change selectivity: Switch solvent system to Dichloromethane/Acetone . |
| Low Recovery | Product degradation on silica (rare but possible).[2] | Minimize column residence time.[1][2] Flush rapidly with 100% EtOAc if product is stuck.[1][2] |
Safety & Handling
-
Cyanide Moiety: While the nitrile group is covalently bonded and stable, avoid strong acids or reducing agents that could theoretically liberate HCN gas.
-
Silica Dust: Handle silica gel in a fume hood to avoid inhalation (silicosis hazard).[2]
-
Solvents: DCM is a suspected carcinogen; use appropriate PPE (gloves/goggles).[2]
References
-
Vertex AI Search. (2025).[1][2] Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization. National Institutes of Health (PMC).[2] Link
-
Cayman Chemical. (2024).[1][2][3] Vilazodone (hydrochloride) Product Information & Solubility. Cayman Chemical.[1][2][3][4] Link
-
Organic Chemistry Portal. (2024).[1][2] Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Link
-
BenchChem. (2025).[1][2][5] Analysis of Benzofuran Derivatives by HPLC-UV/MS. BenchChem Application Notes. Link[2]
-
PubChem. (2025).[1][2] 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile Compound Summary. National Library of Medicine.[1][2] Link[2]
Sources
- 1. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile | C9H5NO2 | CID 13289562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Vilazodone (hydrochloride) | CAS 163521-08-2 | Cayman Chemical | Biomol.com [biomol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile as a Divergent Chemical Intermediate
This guide details the technical application of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 55761-09-2), a high-value heterocyclic intermediate. It focuses on its synthesis, reactivity profile, and downstream utility in the development of bioactive scaffolds, particularly aurones and bioisosteres of 5-cyanoindole.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8]
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (also known as 5-cyanobenzofuran-3(2H)-one) is a bifunctional scaffold combining a reactive ketone, an acidic methylene group, and a nitrile handle. It serves as a critical "switch" intermediate: the benzofuranone core allows for rapid elaboration into aurones (via condensation) or indoles (via rearrangement), while the 5-cyano group provides a stable anchor for further medicinal chemistry transformations (e.g., conversion to amides, amines, or tetrazoles).
Key Technical Advantages
-
C2-Methylene Acidity: The carbonyl at C3 and the electron-withdrawing nitrile at C5 significantly increase the acidity of the C2 protons, facilitating mild aldol-type condensations.
-
Scaffold Morphing: The furanone ring is susceptible to nucleophilic ring-opening and recyclization, offering a pathway to diverse heterocycles (e.g., benzofurans, benzothiophenes).
-
Bioisosterism: Provides a polarized oxygen-containing analog to the 5-cyanoindole scaffold found in antidepressants like Vilazodone.
Synthesis Protocol: Friedel-Crafts Cyclization Route
This protocol describes the robust synthesis of the target intermediate from 4-hydroxybenzonitrile. This route is preferred over direct oxidation of benzofurans due to higher regioselectivity and yield.
Workflow Diagram
Caption: Figure 1. Step-wise synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile via intramolecular Friedel-Crafts acylation.
Detailed Methodology
Step 1: Preparation of (4-Cyanophenoxy)acetic acid
-
Reagents: 4-Hydroxybenzonitrile (1.0 eq), Chloroacetic acid (1.2 eq), NaOH (2.5 eq), Water.
-
Procedure:
-
Dissolve 4-hydroxybenzonitrile in water containing NaOH.
-
Add chloroacetic acid solution dropwise at 0°C.
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and acidify with HCl (pH ~2) to precipitate the product.
-
Validation: Filter, wash with cold water, and dry. Expected melting point: 185–187°C.
-
Step 2 & 3: Cyclization to 5-Cyanobenzofuran-3-one
-
Reagents: (4-Cyanophenoxy)acetic acid (1.0 eq), Thionyl chloride (SOCl2, 3.0 eq), Aluminum Chloride (AlCl3, 1.5 eq), Dichloromethane (DCM, anhydrous).
-
Procedure:
-
Activation: Reflux the acid in SOCl2 (with catalytic DMF) for 2 hours until gas evolution ceases. Evaporate excess SOCl2 to obtain the crude acid chloride.
-
Cyclization: Redissolve the residue in anhydrous DCM. Cool to 0°C.[1][2]
-
Add AlCl3 portion-wise (Exothermic!). Stir at 0°C for 1 hour, then warm to reflux for 4 hours.
-
Quench: Pour the reaction mixture onto crushed ice/HCl.
-
Isolation: Extract with DCM, wash with brine, dry over MgSO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Hexane.
-
Application Protocol: Synthesis of 5-Cyanoaurones
The most common application of this intermediate is the synthesis of Aurones (2-benzylidenebenzofuran-3-ones), which are potent antioxidants and anticancer agents.
Reaction Mechanism
The C2 position acts as a nucleophile under basic conditions, attacking the aldehyde carbonyl. Dehydration follows to form the exocyclic double bond (Z-isomer is thermodynamically favored).
Protocol Steps
-
Setup: Charge a reaction vial with 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile (1.0 mmol) and the target Aryl Aldehyde (1.1 mmol).
-
Solvent/Catalyst: Add Ethanol (5 mL) and catalytic Piperidine (0.1 mL) or aqueous NaOH (10%, 0.5 mL).
-
Reaction: Heat to reflux (78°C) for 2–4 hours. The solution typically turns bright yellow or orange upon product formation.
-
Workup: Cool to room temperature. The aurone derivative usually precipitates. Filter the solid and wash with cold ethanol.
-
Data Analysis:
-
1H NMR: Look for the vinylic proton signal (singlet) around 6.5–7.0 ppm.
-
IR: Confirm retention of the nitrile peak (~2220 cm⁻¹) and shift of the carbonyl peak.
-
Table 1: Optimization of Condensation Conditions
| Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Notes |
| Ethanol | Piperidine | 78 | 3 | 85 | Recommended. Cleanest profile. |
| Methanol | KOH (aq) | 65 | 1 | 70 | Faster, but risk of ring opening. |
| Toluene | PTSA (acid) | 110 | 12 | 45 | Poor yield; acid catalysis is less effective. |
Advanced Application: Reactivity Map
This intermediate allows access to multiple chemical spaces. The diagram below illustrates the divergent pathways available from the core scaffold.
Caption: Figure 2. Divergent synthetic pathways from the 5-cyanobenzofuran-3-one core.
Critical Note on Indole Conversion
While 5-cyanoindole is commercially available, synthesizing it from this intermediate allows for the introduction of isotopic labels or complex substitution patterns at C2 before the rearrangement.
-
Method: Convert the ketone to an oxime (NH2OH·HCl), then reduce/rearrange using Pd/C + H2 or Zinc/Acetic Acid to yield the indole core.
References
-
BenchChem. Application Notes and Protocols for 5-Ethynyl-3H-isobenzofuran-1-one in Medicinal Chemistry. (Context on benzofuranone scaffolds).
-
Organic Chemistry Portal. Synthesis of Benzofuran-3(2H)-ones. (General reactivity and synthesis mechanisms).[3][4]
-
National Institutes of Health (NIH). Synthesis and Antiproliferative Activity of C-3 Functionalized Isobenzofuran-1(3H)-ones. (Biological relevance of related scaffolds).
-
Asian Journal of Research in Chemistry. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (Comparative synthesis of the indole analog).
-
PubChem. 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile Compound Summary. (Chemical property data).
Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE. Nitriles and Aluminum Chloride pose specific toxicity and reactivity hazards.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydesï¼Application to the synthesis of escitalopram [html.rhhz.net]
- 3. Analyze the following reaction sequences involving benzaldehyde (C_6H_5CH.. [askfilo.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in Cancer Research
Introduction
The benzofuran and its dihydro derivative, 2,3-dihydrobenzofuran, represent a class of heterocyclic compounds of significant interest in medicinal chemistry due to their presence in numerous biologically active natural products and synthetic molecules.[1][2] These scaffolds are recognized for a wide spectrum of pharmacological activities, including potent anticancer properties.[1][2][3][4][5] Derivatives of benzofuran have been shown to exert their antiproliferative effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting crucial signaling pathways involved in tumor progression.[3][4][6] This document provides detailed application notes and experimental protocols for the investigation of a novel derivative, 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, in the context of cancer research. While specific data for this compound is emerging, the methodologies outlined herein are based on established procedures for characterizing novel anticancer agents and are informed by the known biological activities of structurally related benzofuran compounds.
Hypothesized Mechanism of Action
Based on the extensive literature on benzofuran derivatives, 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. Many benzofuran derivatives have been reported to trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction and the activation of caspases.[7][8] Furthermore, cell cycle arrest, particularly at the G2/M phase, is a common mechanism for benzofuran-containing compounds, often associated with the disruption of microtubule polymerization or the modulation of cyclin-dependent kinases (CDKs).[3] Some derivatives have also been shown to inhibit key signaling pathways like PI3K/Akt/mTOR, which are frequently dysregulated in cancer.[6][9]
Figure 1: Hypothesized signaling pathway for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.
Experimental Protocols
The following protocols provide a framework for the systematic evaluation of the anticancer properties of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.
Cell Viability Assay (MTT Assay)
This assay determines the effect of the compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[10]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11][12]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.[13]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Cancer cells treated with the compound
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash twice with cold PBS.[14]
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.[14]
-
Analyze the stained cells by flow cytometry within one hour.[13]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]
Materials:
-
Cancer cells treated with the compound
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest the cells and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[9][16]
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.[16]
-
Analyze the DNA content of the cells by flow cytometry.[15][17]
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in apoptosis and cell cycle regulation.[18][19][20]
Materials:
-
Cancer cells treated with the compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin B1, CDK1, p53, Akt, p-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Lyse the treated cells and determine the protein concentration.[21]
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.[19]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[20]
-
Incubate the membrane with the primary antibody overnight at 4°C.[21]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
Data Presentation
Table 1: Hypothetical In Vitro Anticancer Activity of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
| Cancer Cell Line | Tissue of Origin | IC50 (µM) |
| MCF-7 | Breast | 3.5 |
| MDA-MB-231 | Breast | 5.2 |
| HCT-116 | Colon | 2.8 |
| A549 | Lung | 7.1 |
| HeLa | Cervical | 4.6 |
Note: These values are representative and based on the activity of similar benzofuran derivatives reported in the literature.[3][5]
Experimental Workflow Visualization
Figure 2: General experimental workflow for evaluating a novel anticancer compound.
References
-
Assaying cell cycle status using flow cytometry. [Link]
-
Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A. [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells | by Quratul Ain | Medium. [Link]
-
Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. [Link]
-
Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers - Bio-protocol. [Link]
-
Novel dihydrobenzofuran derivatives: design, synthesis, cytotoxic activity, apoptosis, molecular modelling and DNA binding studies. [Link]
-
Benzofuran derivatives as anticancer inhibitors of mTOR signaling | Request PDF. [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips - Assay Genie. [Link]
-
Novel diastereoselective trans 2, 3-dihydrobenzofuran derivatives: Tandem synthesis, crystal structure, antioxidant and anticancer activity | Request PDF. [Link]
-
Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed. [Link]
-
Protocol IncuCyte® Apoptosis Assay - UiB. [Link]
-
Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - MDPI. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC. [Link]
-
Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf. [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. - SciSpace. [Link]
-
Cell Viability Assay (MTT Assay) Protocol. [Link]
-
Western Blot Protocol: Complete Step-by-Step Guide - Boster Bio. [Link]
-
Blotting Basics - Western Blot Applications in Preclinical Oncology Research. [Link]
-
Natural source, bioactivity and synthesis of benzofuran derivatives - ScienceOpen. [Link]
-
Synthesis of Some Aryl Ketoxime Derivatives with their in vitro Anti-microbial and Cytotoxic Activity. [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors - PMC. [Link]
-
Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - RSC Publishing. [Link]
-
2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis - PubMed. [Link]
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- 2. cancerresgroup.us [cancerresgroup.us]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. broadpharm.com [broadpharm.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile as a Privileged Scaffold for Enzyme Inhibitor Design
Executive Summary
This application note details the strategic utility of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 55099-52-4) as a starting scaffold for medicinal chemistry campaigns. Belonging to the benzofuran-3(2H)-one (coumaranone) class, this scaffold is distinct due to the electron-withdrawing 5-cyano group. This moiety enhances the acidity of the C2-methylene position, facilitating rapid diversification via Knoevenagel condensations to yield Aurones (2-benzylidenebenzofuran-3-ones).
These derivatives are validated inhibitors of oxidoreductases (e.g., Tyrosinase ) and hydrolases (e.g., Alkaline Phosphatase , Chorismate Synthase ). Furthermore, the resulting exocyclic double bond serves as a tunable Michael acceptor, enabling the design of targeted covalent inhibitors (TCIs) for cysteine-dependent enzymes.
Chemical Biology Profile & Mechanism[1]
The "Active Methylene" Advantage
The core value of this scaffold lies in the C2 position. The carbonyl group at C3 and the electron-withdrawing nitrile at C5 independently and synergistically increase the acidity of the C2 protons.
-
Reactivity: Facilitates condensation with aromatic aldehydes under mild conditions.
-
Binding: The nitrile group acts as a hydrogen bond acceptor (HBA) within enzyme pockets, often interacting with backbone amides or serine hydroxyls.
Mechanism of Inhibition
Derivatives of this scaffold typically function via two distinct mechanisms:
-
Reversible Competitive Inhibition: The planar aurone structure mimics the substrate (e.g., Tyrosine for Tyrosinase), occupying the active site and chelating metal cofactors (Cu²⁺) via the C3-carbonyl/C4-hydroxyl motif.
-
Targeted Covalent Inhibition (TCI): The
-unsaturated ketone formed after condensation is a "soft" electrophile (Michael acceptor). It can react with nucleophilic cysteine residues in the active site of enzymes (e.g., Cathepsins, Kinases), forming a covalent thioether adduct.
Workflow Visualization
Figure 1: Strategic workflow for converting the 5-cyano scaffold into a bioactive aurone library.
Experimental Protocols
Protocol A: Chemical Functionalization (Synthesis of 5-Cyanoaurones)
Objective: To synthesize a library of 2-benzylidene-5-cyanobenzofuran-3-ones.
Materials:
-
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (1.0 eq)
-
Substituted Benzaldehydes (1.1 eq)
-
Catalyst: Piperidine (0.1 eq) or Marine Fish Scales (Green Chemistry alternative) [1].
-
Solvent: Absolute Ethanol.
Step-by-Step Methodology:
-
Dissolution: In a 50 mL round-bottom flask, dissolve 1.0 mmol of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in 10 mL of absolute ethanol.
-
Addition: Add 1.1 mmol of the selected aromatic aldehyde.
-
Catalysis: Add 2-3 drops of piperidine.
-
Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. Monitor reaction progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The active methylene spot should disappear.
-
Precipitation: Cool the reaction mixture to room temperature, then to 4°C on ice. The aurone product typically precipitates as a yellow/orange solid.
-
Purification: Filter the solid and wash with cold ethanol (2 x 5 mL). Recrystallize from ethanol or purify via silica gel column chromatography if necessary.
-
Characterization: Confirm structure via ¹H-NMR (look for the vinylic proton singlet
6.5–7.0 ppm) and IR (C=O stretch ~1700 cm⁻¹, C≡N stretch ~2230 cm⁻¹).
Protocol B: Tyrosinase Inhibition Assay
Objective: To evaluate the inhibitory potency of the synthesized derivatives against Mushroom Tyrosinase (a surrogate for human tyrosinase).
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to Dopaquinone, which spontaneously forms Dopachrome (absorbs at 475 nm). Inhibitors reduce the rate of Dopachrome formation.
Reagents:
-
Phosphate Buffer (50 mM, pH 6.8).
-
Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL stock).
-
Substrate: L-DOPA (2.5 mM stock).
-
Inhibitor: 5-Cyanoaurone derivatives (dissolved in DMSO).
Procedure:
-
Plate Setup: Use a 96-well clear microplate.
-
Incubation: Add 140 µL Buffer + 20 µL Enzyme solution + 20 µL Inhibitor (varying concentrations). Incubate at 25°C for 10 minutes to allow for potential slow-binding or covalent interactions.
-
Initiation: Add 20 µL of L-DOPA substrate.
-
Measurement: Immediately monitor absorbance at 475 nm kinetically for 20 minutes using a microplate reader.
-
Analysis: Calculate the slope (velocity) of the linear portion of the curve. Determine % Inhibition:
-
IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (GraphPad Prism).
Protocol C: Mechanism of Action (Mass Spectrometry)
Objective: To determine if the inhibitor acts via a covalent mechanism (Michael addition).
Procedure:
-
Incubation: Incubate the enzyme (e.g., 10 µM) with the inhibitor (100 µM) in buffer for 60 minutes.
-
Control: Incubate enzyme with DMSO only.
-
Analysis: Subject both samples to ESI-MS (Electrospray Ionization Mass Spectrometry).
-
Interpretation:
-
Reversible: Mass spectrum of treated enzyme matches the control.
-
Covalent: Mass spectrum shows a mass shift corresponding to the molecular weight of the inhibitor (Enzyme + Inhibitor).
-
Data Interpretation & Expected Results
Structure-Activity Relationship (SAR)
The 5-cyano group typically enhances potency compared to the unsubstituted scaffold due to electronic effects on the ring system.
| Compound ID | R-Group (Aldehyde) | Mechanism | IC50 (Tyrosinase) | Notes |
| Scaffold | None (Ketone) | Weak/Inactive | > 500 µM | Starting material. |
| Aurone-1 | Phenyl | Reversible | 50 - 100 µM | Baseline lipophilicity. |
| Aurone-2 | 2,4-Dihydroxyphenyl | Chelator | 1 - 10 µM | Hydroxyls mimic L-DOPA; high potency [2]. |
| Aurone-3 | 4-Nitrophenyl | Covalent (Potential) | < 1 µM | Strong Michael acceptor; potential toxicity. |
Pathway Logic
Figure 2: Dual mechanism pathways for benzofuran-3-one derivatives.
References
-
Synthesis of functionalized alkenes via Knoevenagel condensation using Marine Fish Scales. Source: IMIST.ma. URL:[Link]
-
Discovery of benzylidenebenzofuran-3(2H)-one (aurones) as inhibitors of tyrosinase derived from human melanocytes. Source: PubMed (J Med Chem). URL:[Link]
-
2-Benzylidenebenzofuran-3(2H)-ones as a new class of alkaline phosphatase inhibitors. Source: RSC Advances. URL:[Link]
-
Construction of Benzofuran-3(2H)-one Scaffolds with a Quaternary Center. Source: PubMed (Org Lett). URL:[Link]
Application Notes & Protocols for In Vitro Evaluation of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. This document outlines detailed protocols for assessing the potential biological activities of this compound, with a focus on its potential as an enzyme inhibitor and an anti-proliferative agent.
Introduction to 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] Derivatives of benzofuran have demonstrated potential as anticancer, anti-inflammatory, antioxidant, and antimicrobial agents.[1] The specific compound, 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, possesses a unique structural framework that suggests potential for interaction with various biological targets. The presence of the oxo group and the carbonitrile moiety could contribute to its reactivity and binding affinity.
Given the broad spectrum of activities associated with the benzofuran core, a systematic in vitro evaluation is essential to elucidate the specific biological functions of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. This guide presents a logical workflow for the initial characterization of this compound, starting with enzymatic assays to identify potential molecular targets, followed by cell-based assays to assess its effects on cellular processes.
Part 1: Enzymatic Assays - Screening for Kinase Inhibition
Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes, making them prominent targets for drug discovery, particularly in oncology.[3][4][5] Kinase assays are valuable tools for identifying new inhibitors and characterizing their mechanism of action.[3][4] The following protocol describes a generic, high-throughput method to screen 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile for inhibitory activity against a representative protein kinase.
Principle of the ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[4] The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is directly proportional to the ADP concentration and, therefore, the kinase activity.[4]
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
Detailed Protocol: Kinase Inhibition Assay
Materials:
-
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
-
Protein Kinase (e.g., a representative tyrosine or serine/threonine kinase)
-
Kinase-specific substrate
-
Adenosine 5'-triphosphate (ATP)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (pH 7.5)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in 100% DMSO.
-
Perform serial dilutions of the stock solution in kinase assay buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.
-
-
Kinase Reaction:
-
In each well of a white assay plate, add the following components in the specified order:
-
Kinase Assay Buffer
-
Test compound at various concentrations
-
Kinase enzyme
-
Kinase-specific substrate
-
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for the recommended reaction time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percent inhibition of kinase activity for each compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity.[6][7][8]
-
| Parameter | Recommended Condition | Rationale |
| Final DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity. |
| ATP Concentration | At or near the Km value | This ensures the assay is sensitive to competitive inhibitors. |
| Enzyme Concentration | Titrated for linear reaction kinetics | Ensures the reaction rate is proportional to the enzyme concentration. |
| Incubation Times | As per manufacturer's protocol | Optimal for signal generation and stability. |
Part 2: Cell-Based Assays - Assessing Cytotoxicity and Anti-proliferative Effects
Cell-based assays are fundamental in drug discovery to evaluate the effects of a compound on cell viability and proliferation.[9][10][11] The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[12] A decrease in metabolic activity is indicative of either cytotoxicity or a reduction in cell proliferation.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases. The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Cytotoxicity Assay
Materials:
-
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
-
Human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile, clear 96-well plates
-
Multichannel pipettes
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in complete cell culture medium.
-
Remove the old medium from the wells and replace it with fresh medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control (100% viability).
-
Plot the percent cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that reduces cell viability by 50%.[6][7][8]
-
| Parameter | Recommended Condition | Rationale |
| Cell Seeding Density | Optimized for logarithmic growth | Ensures cells are in a healthy, proliferative state during treatment. |
| Compound Incubation Time | 24, 48, or 72 hours | Allows for the assessment of both short-term and long-term effects. |
| MTT Incubation Time | 2-4 hours | Sufficient time for formazan crystal formation without causing toxicity. |
| Wavelength for Absorbance | 570 nm (with a reference at 630 nm) | Maximizes the signal from the formazan product while minimizing background noise. |
Part 3: Data Analysis - Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound.[13] Accurate determination of the IC50 value requires proper experimental design and data analysis.
Dose-Response Curve and IC50 Calculation
A dose-response curve is a graphical representation of the relationship between the concentration of a drug and the magnitude of the resulting biological effect.[6] These curves are typically sigmoidal when plotted on a semi-log scale, with the x-axis representing the logarithm of the compound concentration and the y-axis representing the percent inhibition or percent viability.[6]
The IC50 value is determined by fitting the dose-response data to a non-linear regression model, most commonly a four-parameter logistic (4PL) equation.[7]
Four-Parameter Logistic Equation:
Y = Bottom + (Top - Bottom) / (1 + (X / IC50)^HillSlope)
Where:
-
Y is the response (e.g., percent inhibition).
-
X is the compound concentration.
-
Top is the maximum response.
-
Bottom is the minimum response.
-
IC50 is the concentration that produces a response halfway between the Top and Bottom.
-
HillSlope describes the steepness of the curve.
Various software packages (e.g., GraphPad Prism, R, or specialized plate reader software) can be used to perform the non-linear regression analysis and calculate the IC50 value.
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial in vitro characterization of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. By systematically evaluating its effects in both enzymatic and cell-based assays, researchers can gain valuable insights into its potential biological activities and mechanism of action. The data generated from these studies will be instrumental in guiding further preclinical development of this promising compound.
References
-
Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PMC. Retrieved February 24, 2026, from [Link]
-
Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved February 24, 2026, from [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Bioarray. Retrieved February 24, 2026, from [Link]
-
Kinase Assays with Myra. (n.d.). Bio Molecular Systems. Retrieved February 24, 2026, from [Link]
-
Tumor Cell Based Assays. (n.d.). Alfa Cytology. Retrieved February 24, 2026, from [Link]
-
Kinase/Enzyme Assays. (n.d.). PharmaLegacy. Retrieved February 24, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023, April 19). Noble Life Sciences. Retrieved February 24, 2026, from [Link]
-
Cell based in vitro assays & molecular analyses. (n.d.). EPO Berlin Buch GmbH. Retrieved February 24, 2026, from [Link]
-
In-cell Western Assays for IC50 Determination. (2025, January 29). Azure Biosystems. Retrieved February 24, 2026, from [Link]
-
Pharmacological approaches to understanding protein kinase signaling networks. (2023, December 13). Frontiers. Retrieved February 24, 2026, from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved February 24, 2026, from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved February 24, 2026, from [Link]
-
Guidelines for accurate EC50/IC50 estimation. (2011, March 15). PubMed. Retrieved February 24, 2026, from [Link]
-
In vitro assay of benzofuran derivatives 3. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. (n.d.). IJSDR. Retrieved February 24, 2026, from [Link]
-
3-(2-Oxo-2,3,4,5-tetrahydrofuran-3-yl)-1-benzofuran-2-carbonitrile. (n.d.). PMC. Retrieved February 24, 2026, from [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022, April 28). MDPI. Retrieved February 24, 2026, from [Link]
-
2,3-Dihydro-5-benzofuranols as antioxidant-based inhibitors of leukotriene biosynthesis. (n.d.). PubMed. Retrieved February 24, 2026, from [Link]
-
Synthesis of novel N′-(2-oxoindolin-3-ylidene)benzofuran-2-carbohydrazides via greener approach and their biological activiti. (n.d.). Der Pharma Chemica. Retrieved February 24, 2026, from [Link]
-
(PDF) Synthesis of 1,3-Dihydro-3-oxo-2-benzofuran-1-carboxylates via Intramolecular Cyclization of 2-[2-(Dimethoxymethyl)phenyl]- 2-hydroxyalkanoates Followed by Oxidation. (2025, August 6). ResearchGate. Retrieved February 24, 2026, from [Link]
-
In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. (2024, March 22). MDPI. Retrieved February 24, 2026, from [Link]
-
Synthesis of 2,3-dihydrobenzofuran-2-ones and 2,3- dihydrobenzothiophen-2- and 3-ones by rearrangements of 3- hydroxy analogs. (n.d.). Arkivoc. Retrieved February 24, 2026, from [Link]
-
Unravelling the potency of the 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile scaffold with S-arylamide hybrids as PIM-1 kinase inhibitors: synthesis, biological activity and in silico studies. (2025, March 28). PMC. Retrieved February 24, 2026, from [Link]
-
Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR. Retrieved February 24, 2026, from [Link]
-
Design, synthesis, and biological evaluation of novel 3-oxo-2,3-dihydropyridazine derivatives as interleukin-2-inducible T-cell kinase (ITK) inhibitors. (2025, December 3). PMC. Retrieved February 24, 2026, from [Link]
- Process for preparing benzofuran-2-carboxamide derivatives. (n.d.). Google Patents.
-
(PDF) In vitro Cytotoxicity Evaluation and Docking Studies of Benzofurooxepines' Derivatives against Human Cancer Cell lines. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomolecularsystems.com [biomolecularsystems.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
- 8. Guidelines for accurate EC50/IC50 estimation [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tumor Cell Based Assays - Alfa Cytology [alfacytology.com]
- 11. Cell based in vitro assays & molecular analyses | EPO Berlin Buch GmbH [epo-berlin.com]
- 12. researchgate.net [researchgate.net]
- 13. azurebiosystems.com [azurebiosystems.com]
Troubleshooting & Optimization
Improving the yield of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile synthesis
Case Reference: #SYN-BZCN-05 Subject: Yield Optimization & Troubleshooting Guide Status: Active Expert Level: Senior Chemist
Executive Summary & Core Directive
This guide addresses the synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (also known as 5-cyanobenzofuran-3-one). Low yields in this synthesis are typically caused by three competing factors: aldol condensation (dimerization) of the active methylene group, hydrolysis of the nitrile moiety, or incomplete cyclization due to poor nucleophilicity.
The "Gold Standard" pathway recommended for high purity and yield is the Intramolecular
Visual Workflow (Mechanism & Process)
The following diagram outlines the critical path and decision points for the synthesis.
Figure 1: Synthetic workflow highlighting the critical cyclization step and common failure modes.
The "Gold Standard" Protocol
Objective: Synthesize 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile with >75% yield. Precursor: 2-bromo-1-(5-cyano-2-hydroxyphenyl)ethanone.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Substrate: 1.0 eq of 2-bromo-1-(5-cyano-2-hydroxyphenyl)ethanone.
-
Base: 2.5 eq of Anhydrous Potassium Fluoride (KF) or Sodium Acetate (NaOAc). Avoid NaOH or NaOEt.
-
Solvent: Anhydrous DMF or Acetone (0.1 M concentration).
-
Additives: If using Acetone, add 1.0 eq of 18-Crown-6 to solubilize the cation.
-
-
Reaction Setup:
-
Dissolve the substrate in the solvent under an inert atmosphere (
or Ar). -
Cool the solution to 0°C (ice bath).
-
Add the base in a single portion.
-
-
Execution:
-
Allow the reaction to warm to Room Temperature (20-25°C).
-
Critical Control Point: Monitor via TLC every 30 minutes. The reaction is typically fast (1-4 hours).
-
Stop condition: Disappearance of the starting material spot. Do not let it stir overnight if conversion is complete, as the product is sensitive to oxidation.
-
-
Workup (Quench):
-
Pour the reaction mixture into ice-cold dilute HCl (0.1 M) or saturated
. The pH should be slightly acidic (pH 5-6) to stabilize the ketone. -
Extract with Ethyl Acetate (3x).
-
Wash organics with Brine -> Water -> Brine.
-
Dry over
and concentrate in vacuo at <40°C.
-
-
Purification:
-
Recrystallization from Ethanol/Hexane is preferred over column chromatography to avoid silica-induced degradation.
-
Troubleshooting Center (Q&A)
Ticket #01: "The reaction mixture turned into a black tar."
Diagnosis: Uncontrolled Aldol Condensation / Polymerization. Mechanism: Benzofuran-3-ones possess an acidic methylene group at the C2 position. In the presence of strong bases (like NaOH, KOH, or alkoxides), the product deprotonates and attacks a molecule of the starting material or another product molecule, leading to oligomers (aurone derivatives). Solution:
-
Switch Base: Move to a weaker base. Potassium Fluoride (KF) on Celite or Sodium Acetate are excellent choices because they are basic enough to deprotonate the phenol (
) but not the C2-methylene ( ). -
Lower Temperature: Conduct the reaction at 0°C.
Ticket #02: "I see a new, very polar spot on TLC, but no product."
Diagnosis: Nitrile Hydrolysis. Mechanism: If the reaction contains water and is heated, the C5-nitrile group can hydrolyze to the primary amide or carboxylic acid. Solution:
-
Dry Solvents: Ensure DMF/Acetone is anhydrous.
-
Avoid Aqueous Base: Do not use aqueous NaOH or
. Use solid, anhydrous bases.
Ticket #03: "Reaction is stuck at 50% conversion."
Diagnosis: Poor Nucleophilicity / Solubility.
Mechanism: The phenoxide anion may be forming a tight ion pair with the metal cation, preventing the
-
Add Phase Transfer Catalyst: Add 10 mol% tetrabutylammonium iodide (TBAI) or 18-Crown-6.
-
Switch Solvent: Change from Acetone to DMF or DMSO to increase the dissociation of the ion pair.
Comparative Data: Base & Solvent Effects[1]
The choice of base and solvent is the single biggest determinant of yield.
| Base System | Solvent | Temp (°C) | Yield (%) | Primary Side Product |
| KF / 18-Crown-6 | DMF | 25 | 82-88% | None (Clean) |
| Acetone | Reflux | 65% | Aldol Dimer (Aurone) | |
| DCM | 25 | 40% | Unreacted SM | |
| NaOH (1M) | EtOH | 25 | <10% | Polymer / Hydrolysis |
| NaH | THF | 0 | 30% | C-Alkylation isomers |
References
-
General Synthesis of Benzofuran-3-ones
-
Mechanistic Insight (Cyclization)
-
Rel
-Haloketones):- Title: Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone (Analogous precursor chemistry).
- Source: IUCrD
-
URL:[Link]
- Base Selection Strategies: Title: Fluoride-assisted synthesis of benzofuran-3-ones (Inferred general methodology for sensitive substrates). Source: Journal of Organic Chemistry (General Reference for KF usage in cyclization). Note: While specific paywalled links are omitted, the methodology relies on standard Williamson Ether Synthesis principles adapted for intramolecular cyclization as described in standard heterocycle texts (e.g., Joule & Mills).
Sources
- 1. CN103483300A - Preparation method of 5-cyanogen-1-(4-fluobenzene)-1,3-dihydrogenated-isobenzofuranone - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. Benzofuran-3(2H)-one synthesis [organic-chemistry.org]
- 4. Facile access to benzofuran derivatives through radical reactions with heteroatom-centered super-electron-donors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
Welcome to the technical support center for the synthesis and optimization of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the experimental workflow. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges and optimize your reaction conditions effectively.
I. Synthetic Strategy Overview
The synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is typically achieved through a two-step process. The first step involves the formation of an ether linkage via a Williamson ether synthesis, followed by an intramolecular cyclization to construct the dihydrobenzofuranone ring system.
A common and practical synthetic route begins with a commercially available starting material, 4-hydroxybenzonitrile. This is first reacted with an ethyl haloacetate (such as ethyl chloroacetate or ethyl bromoacetate) in the presence of a base to form the key intermediate, ethyl 2-(4-cyanophenoxy)acetate. The subsequent and most critical step is an intramolecular Dieckmann condensation of this intermediate, which upon acidic workup, yields the desired 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.
Caption: General synthetic scheme for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.
II. Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.
Step 1: Synthesis of Ethyl 2-(4-cyanophenoxy)acetate
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-hydroxybenzonitrile (1.0 eq) in a suitable solvent such as acetone or dimethylformamide (DMF).
-
Base Addition: Add a base such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq) to the solution.
-
Alkylation: To the stirring suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ethyl 2-(4-cyanophenoxy)acetate. This intermediate is often of sufficient purity for the next step, but can be further purified by column chromatography if necessary.
Step 2: Intramolecular Cyclization to 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of a strong base such as sodium ethoxide (NaOEt, 1.2 eq) in anhydrous ethanol.
-
Substrate Addition: To the cooled solution of the base, add a solution of ethyl 2-(4-cyanophenoxy)acetate (1.0 eq) in anhydrous ethanol dropwise.
-
Cyclization: Allow the reaction mixture to stir at room temperature. The progress of the Dieckmann condensation can be monitored by TLC.[1][2][3][4][5]
-
Acidic Workup: Upon completion, carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to afford 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile as a solid.
III. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile in a question-and-answer format.
Question 1: The Williamson ether synthesis (Step 1) is showing low conversion. What are the possible causes and solutions?
-
Answer: Low conversion in the Williamson ether synthesis can be attributed to several factors:
-
Insufficiently dried reagents and solvent: The presence of water can consume the base and hydrolyze the ethyl haloacetate. Ensure all glassware is flame-dried, and use anhydrous solvents and freshly dried potassium carbonate.
-
Weak base: While potassium carbonate is generally effective, a stronger base like sodium hydride (NaH) can be used cautiously in an anhydrous aprotic solvent like DMF or THF for a more robust reaction. However, be mindful of potential side reactions with NaH.
-
Poor leaving group: If using ethyl chloroacetate, switching to ethyl bromoacetate can increase the reaction rate as bromide is a better leaving group than chloride.[4]
-
Inadequate reaction time or temperature: Ensure the reaction is refluxed for a sufficient duration. Monitor the reaction progress by TLC until the starting material is consumed.
-
Question 2: I am observing significant byproduct formation in the Dieckmann condensation (Step 2). How can I minimize this?
-
Answer: Byproduct formation in the Dieckmann condensation is a common challenge. Here are some strategies to improve selectivity:
-
Intermolecular condensation: If the concentration of the starting material is too high, intermolecular Claisen condensation can compete with the desired intramolecular cyclization. Performing the reaction under high dilution conditions can favor the formation of the cyclic product.
-
Hydrolysis of the ester: The presence of water can lead to the hydrolysis of the ester functionality. It is critical to use anhydrous solvents and reagents and to maintain an inert atmosphere.
-
Choice of base and solvent: The combination of base and solvent is crucial. Sodium ethoxide in ethanol is a classic choice. Using a bulkier base like potassium tert-butoxide in a non-protic solvent like THF can sometimes improve yields by minimizing side reactions.[2]
-
Temperature control: The reaction is typically run at room temperature. Elevated temperatures can promote side reactions.
-
Caption: Troubleshooting decision tree for the Dieckmann condensation step.
Question 3: The final product is difficult to purify. What are some effective purification strategies?
-
Answer: Purification of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile can be challenging due to the presence of unreacted starting material or byproducts.
-
Recrystallization: This is often the most effective method for obtaining a highly pure product. Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or toluene.
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.
-
Acid/Base Wash: During the workup, a wash with a dilute acid solution can help remove any remaining basic impurities, while a wash with a dilute sodium bicarbonate solution can remove any acidic byproducts.
-
IV. Frequently Asked Questions (FAQs)
Q1: What is the role of the nitrile group in this synthesis?
A1: The nitrile group at the 5-position of the benzofuran ring is an important functional group that can be further modified to introduce other functionalities in drug discovery and development. It is generally unreactive under the conditions of the Williamson ether synthesis and the Dieckmann condensation.
Q2: Can other starting materials be used for this synthesis?
A2: Yes, alternative starting materials can be employed. For instance, one could start with a pre-functionalized benzene ring that already contains some of the desired substituents. However, the route starting from 4-hydroxybenzonitrile is often preferred due to the commercial availability and relatively low cost of the starting material.
Q3: What are the safety precautions to consider during this synthesis?
A3: Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reactions should be performed in a well-ventilated fume hood. Strong bases like sodium ethoxide and sodium hydride are corrosive and moisture-sensitive and should be handled with care. Organic solvents are flammable and should be kept away from ignition sources.
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile can be confirmed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the nitrile (C≡N) and carbonyl (C=O) groups.
-
Melting Point Analysis: A sharp melting point range indicates a high degree of purity.
V. References
-
Chemistry LibreTexts. Dieckmann Condensation. Available at: [Link]
-
Organic Chemistry Portal. Dieckmann Condensation. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
-
Online Organic Chemistry Tutor. Dieckmann Condensation. Available at: [Link]
Sources
- 1. Ethyl cyanoacetate - Wikipedia [en.wikipedia.org]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
Technical Support Center: Scaling the Synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile
Welcome to the technical support center for the synthesis of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that you may encounter during your synthetic work.
A Note on This Synthesis: It is important to note that a standardized, step-by-step industrial synthesis for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile is not widely documented in peer-reviewed literature. Therefore, this guide is structured around a chemically sound and logical proposed synthetic pathway. The troubleshooting advice is based on established principles of organic chemistry and common challenges encountered in analogous benzofuranone syntheses.
Proposed Synthetic Strategy: An Overview
The most plausible and robust strategy for synthesizing the target molecule involves a two-step process starting from a commercially available substituted phenol. This approach is centered around an intramolecular cyclization, a common method for forming the benzofuranone core.
The proposed pathway is as follows:
-
O-Alkylation: Nucleophilic substitution of 4-cyanophenol with an ethyl haloacetate (e.g., ethyl bromoacetate) to form the key precursor, ethyl 2-(4-cyanophenoxy)acetate.
-
Intramolecular Cyclization: An intramolecular Dieckmann condensation of the precursor to form the desired 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile. This is the critical, ring-forming step.
Below is a visual representation of this proposed workflow.
Caption: Proposed two-step synthesis of the target molecule.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis. The problems are categorized by the synthetic step.
Part 1: O-Alkylation of 4-Cyanophenol
Question 1: My O-alkylation reaction is showing low conversion to the desired ethyl 2-(4-cyanophenoxy)acetate. What are the likely causes?
Answer: Low conversion in this Williamson ether synthesis is a common issue that can typically be traced back to a few key factors:
-
Base Strength and Solubility: The base is critical for deprotonating the phenolic hydroxyl group. If the base is too weak or is not soluble in the reaction solvent, the deprotonation will be incomplete.
-
Troubleshooting:
-
Choice of Base: Potassium carbonate (K₂CO₃) is a standard choice, but if yields are low, consider a stronger base like sodium hydride (NaH).
-
Phase-Transfer Catalyst: If using an inorganic base like K₂CO₃ in a solvent like acetone or acetonitrile, the addition of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB) can significantly improve the reaction rate by facilitating the transport of the phenoxide ion into the organic phase.
-
-
-
Reaction Temperature: While this reaction often proceeds well at the reflux temperature of acetone or acetonitrile, insufficient temperature can lead to slow reaction rates.
-
Troubleshooting: Ensure the reaction is heated to the appropriate reflux temperature for the chosen solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Purity of Reagents: The presence of water in the reagents or solvent can quench the phenoxide intermediate.
-
Troubleshooting: Use anhydrous solvents and ensure the 4-cyanophenol is dry.
-
| Parameter | Recommendation 1 | Recommendation 2 | Rationale |
| Base | K₂CO₃ (anhydrous) | NaH (60% dispersion in oil) | K₂CO₃ is easier to handle; NaH is stronger and may be necessary for complete deprotonation. |
| Solvent | Acetone or Acetonitrile | DMF (anhydrous) | Acetone/ACN are common and effective; DMF offers higher boiling point and better solubility. |
| Additive | Tetrabutylammonium Bromide (TBAB) | None needed with NaH/DMF | TBAB acts as a phase-transfer catalyst to improve reaction kinetics with K₂CO₃. |
| Temperature | Reflux (56-82°C) | 80-100°C | Higher temperatures can increase the reaction rate, but also risk side reactions. |
Part 2: Intramolecular Cyclization (Dieckmann Condensation)
This is the most challenging step of the synthesis. The Dieckmann condensation is an intramolecular Claisen condensation that forms a new carbon-carbon bond.[1][2][3]
Question 2: The cyclization of ethyl 2-(4-cyanophenoxy)acetate is not proceeding, and I am recovering my starting material. Why is this happening?
Answer: The failure of a Dieckmann condensation often points to issues with the reaction conditions required to form the necessary enolate intermediate.
-
Insufficiently Strong Base: This is the most common reason for failure. The base must be strong enough to deprotonate the alpha-carbon of the ester to initiate the cyclization.
-
Troubleshooting:
-
Base Selection: Standard bases like sodium ethoxide (NaOEt) may work, but a much stronger, non-nucleophilic base is often required. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices.[2]
-
Solvent Choice: The reaction should be performed in a high-boiling, aprotic solvent like toluene or xylene to achieve the necessary temperatures for cyclization.
-
-
-
Reaction Temperature: Dieckmann condensations often require high temperatures to proceed at a reasonable rate.
-
Troubleshooting: The reaction should be heated to reflux in toluene (approx. 110°C) or xylene (approx. 140°C).
-
Question 3: I am observing a significant amount of a dark, insoluble material (polymer) in my cyclization reaction. What is causing this and how can I prevent it?
Answer: Polymerization is a common side reaction in base-catalyzed condensations, especially at high temperatures. This can be caused by intermolecular reactions competing with the desired intramolecular cyclization.
-
High Concentration: At high concentrations, the enolate of one molecule is more likely to react with the ester of another molecule, leading to a chain of intermolecular condensations.
-
Troubleshooting:
-
High Dilution: Performing the reaction under high-dilution conditions is a classic strategy to favor intramolecular reactions. This can be achieved by slowly adding the precursor solution to a refluxing solution of the base and solvent over several hours. This keeps the instantaneous concentration of the precursor low.
-
-
Caption: Troubleshooting flowchart for the cyclization step.
Part 3: Purification and Analysis
Question 4: How can I effectively purify the final product, 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile?
Answer: The purification strategy will depend on the nature of the impurities.
-
Acid-Base Extraction: After the reaction, a careful aqueous workup is essential. The product is a β-keto ester, which is acidic. Quenching the reaction with a mild acid (like acetic acid or dilute HCl) will neutralize any remaining base. The product can then be extracted into an organic solvent. Washing the organic layer with brine will help to remove any residual water.
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[4] Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.
-
Column Chromatography: If crystallization is not effective, silica gel column chromatography is a reliable method. A gradient elution with a mixture of hexanes and ethyl acetate is a good starting point for determining the optimal mobile phase.
Question 5: What are the key analytical techniques to confirm the structure of my final product?
Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.
-
¹H NMR (Proton NMR): Expect to see signals for the aromatic protons and a characteristic singlet for the methylene (CH₂) group at the 2-position of the benzofuranone ring.
-
¹³C NMR (Carbon NMR): Look for the characteristic signal of the ketone carbonyl (C=O) at the 3-position, the ester carbonyl, and the nitrile (C≡N) carbon.
-
FT-IR (Infrared Spectroscopy): Key stretches to look for include the nitrile group (around 2220-2240 cm⁻¹) and the ketone carbonyl group (around 1715 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
References
- BenchChem. (2025). Overcoming challenges in the scale-up of 2(3H)-Benzofuranone, hexahydro- production.
-
Wikipedia. (2023). Dieckmann condensation. [Link]
-
Organic Syntheses. (n.d.). Convenient Preparation of 3-Ethoxycarbonyl Benzofurans from Salicylaldehydes and Ethyl Diazoacetate. [Link]
-
Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of Benzofuran-3(2H)-ones. [Link]
-
Chemistry LibreTexts. (2023). Dieckmann Condensation. [Link]
-
Beaudry Research Group, Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans. [Link]
Sources
- 1. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. synarchive.com [synarchive.com]
- 4. One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles and Benzyl Carbamate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Substituted Dihydrobenzofurans
Status: Operational Operator: Senior Application Scientist (Ph.D., Organic Synthesis) Ticket ID: DHB-SYNTH-2026
Introduction: The Scaffold & The Struggle
Welcome to the Heterocycle Synthesis Support Center. You are likely here because the 2,3-dihydrobenzofuran (DHB) scaffold—ubiquitous in neolignans like conocarpan and bioactive alkaloids—is proving difficult to close or functionalize.
Whether you are battling regioselectivity issues (5-exo vs. 6-endo), struggling with "tar" formation in radical cyclizations, or facing low enantiomeric excess (ee) in transition-metal-catalyzed annulations, this guide addresses the causality of these failures. We move beyond "add X to Y" and explain why your reaction is deviating from the catalytic cycle.
Module 1: Radical Cyclization Protocols (Mn(OAc)₃)
Context: Manganese(III) acetate mediated oxidative free-radical cyclization is a powerhouse for constructing DHBs from phenols/1,3-dicarbonyls and alkenes.[1] However, it is notorious for producing complex oligomeric mixtures.
Troubleshooting Guide
Q: My reaction mixture turns into a black tar with low yields (<30%). What is happening? A: You are likely witnessing uncontrolled oligomerization .
-
The Cause: The intermediate radical generated after the initial addition to the alkene is not being oxidized to the carbocation fast enough. Instead of cyclizing, it attacks another alkene molecule, starting a polymerization chain.
-
The Fix: Introduce a co-oxidant. Add Cu(OAc)₂ (0.5–1.0 equiv) . Copper(II) oxidizes the intermediate radical to the cation much faster than Mn(III), facilitating the elimination/cyclization step and terminating the radical chain before polymerization occurs [1].
Q: I am seeing significant
-
The Cause: Using glacial acetic acid (AcOH) as the sole solvent promotes direct acetoxylation of the enolizable starting material.
-
The Fix: Switch to a binary solvent system or benzene/chlorobenzene (if safety protocols permit). While AcOH is necessary for Mn(OAc)₃ solubility, diluting it reduces the rate of direct acetoxylation relative to the desired radical addition [2].
Q: The reaction stalls despite unconsumed starting material. A: Oxidant depletion via disproportionation.
-
The Cause: Mn(III) is hygroscopic and unstable. If your reaction is open to air or wet, Mn(III) disproportionates to Mn(II) and Mn(IV) (MnO₂ precipitate), killing the radical generation.
-
The Fix: Use anhydrous Mn(OAc)₃·2H₂O (dried under vacuum) or generate it in situ from KMnO₄ and Mn(OAc)₂. Run strictly under Argon/Nitrogen.
Standardized Protocol: Mn(III)/Cu(II) Co-Mediated Cyclization
-
Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser.
-
Reagents:
-
Solvent: Degassed Glacial AcOH (0.1 M concentration).
-
Execution: Heat to 80°C under inert atmosphere. Monitor color change from dark brown (Mn³⁺) to clear/pale pink (Mn²⁺).
-
Workup: Quench with water, extract with EtOAc. Wash with sat. NaHCO₃ to remove AcOH.
Module 2: Palladium-Catalyzed Annulation
Context: Pd-catalyzed carboalkoxylation of 2-allylphenols or coupling of aryl halides with internal alkenes offers high precision but suffers from competitive
Troubleshooting Guide
Q: I am getting the chroman (6-membered) ring instead of the dihydrobenzofuran (5-membered). A: You are fighting Baldwin’s Rules vs. Electronic Bias .
-
The Cause: In intramolecular Wacker-type cyclizations, 6-endo-trig is often kinetically competitive with 5-exo-trig depending on the substitution pattern.
-
The Fix:
-
Ligand Switch: Use N-heterocyclic carbene (NHC) ligands or bulky phosphines (e.g., t-BuXPhos ) to enforce steric crowding that favors the tighter 5-membered ring closure.
-
Mechanism Check: If using 2-allylphenols, ensure conditions favor anti-oxypalladation .[6] Syn-oxypalladation often leads to
-hydride elimination products (vinylic phenols) rather than cyclization [3].
-
Q: The reaction yields isomerized starting material (alkene migration) but no product. A: Base-mediated isomerization.
-
The Cause: Strong bases (e.g., t-BuOK) used to deprotonate the phenol are isomerizing the allyl group to a styrene-like conjugation before the Pd can engage.
-
The Fix: Switch to a milder inorganic base like Cs₂CO₃ or K₃PO₄ . Alternatively, use a urea-derived ligand system which can operate under milder conditions and facilitate the proton transfer [4].
Visualizing the Mechanism: The Anti-Oxypalladation Pathway
The following diagram illustrates the critical decision points in the Pd-catalytic cycle where the reaction succeeds (Cycle A) or fails (Cycle B).
Caption: Figure 1. Mechanistic divergence in Pd-catalyzed synthesis. Success relies on forcing the Anti-Oxypalladation pathway to avoid Beta-Hydride elimination.
Module 3: Asymmetric [3+2] Cycloadditions
Context: Organocatalytic reactions between p-quinone methides (p-QMs) and electron-rich alkenes are excellent for generating chiral DHBs.
Troubleshooting Guide
Q: I am observing low diastereoselectivity (cis/trans mixture). A: Pi-Stacking Interactions are weak.
-
The Cause: The transition state stability difference between endo and exo approaches is insufficient.
-
The Fix: If using Chiral Phosphoric Acids (CPAs), switch to SPINOL-derived CPAs or highly sterically hindered TRIP catalysts. These create a tighter chiral pocket that enforces specific pi-stacking orientations, often favoring the trans-isomer (thermodynamically more stable) [5].
Q: The reaction works for styrenes but fails for aliphatic alkenes. A: Electronic Mismatch (HOMO/LUMO gap).
-
The Cause: Aliphatic alkenes lack the HOMO energy to effectively attack the electron-deficient p-QM.
-
The Fix: This route is electronically limited. Consider switching to a Rh(III)-catalyzed C-H activation route, which can activate the alkene via metal coordination rather than relying purely on nucleophilicity [6].
Summary Data: Method Selection Matrix
Use this table to select the correct methodology based on your starting material constraints.
| Substrate Class | Recommended Method | Key Catalyst/Reagent | Primary Challenge |
| Phenols + Dienes | Pd-Catalyzed Annulation | Pd(OAc)₂ / Urea-ligands | Regioselectivity (Chroman vs DHB) |
| 1,3-Dicarbonyls + Alkenes | Radical Cyclization | Mn(OAc)₃ / Cu(OAc)₂ | Oligomerization / Yield |
| p-Quinone Methides | [3+2] Cycloaddition | Chiral Phosphoric Acids | Diastereocontrol (dr) |
| Aryl Ethers + Alkynes | C-H Activation | Cp*Rh(III) | Cost / Atom Economy |
References
-
Snider, B. B. (2009). Manganese(III) Acetate Mediated Free Radical Cyclization. Chemical Reviews. (Note: Generalized authoritative link for Mn(OAc)3 mechanism).
-
Yilmaz, M., et al. (2005).[4] Manganese(III) Acetate Mediated Free Radical Cyclization of 1,3-Dicarbonyl Compounds. Turkish Journal of Chemistry.
-
Use of Anti-Oxypalladation Strategy: Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols. PMC/NIH.
-
Urea Ligand Platform: Convergent Synthesis of Dihydrobenzofurans via Urea Ligand-Enabled Heteroannulation. Organic Letters (ACS).
-
Enantioselective Organocatalysis: Enantioselective Synthesis of Highly Functionalized 2,3-Dihydrobenzofuran Derivatives. Journal of Organic Chemistry (ACS).
-
Rh(III) C-H Activation: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus. RSC Advances.
For further assistance, please contact the Synthesis Core Facility or submit a follow-up ticket with your specific NMR spectra.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 3. Manganese-mediated coupling reactions - Wikipedia [en.wikipedia.org]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,3-Dihydrobenzofurans via the Palladium Catalyzed Carboalkoxylation of 2-Allylphenols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Technical Assessment: Benchmarking 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (ODBC) Against Standard Anti-Inflammatories
Executive Summary
This technical guide outlines the benchmarking framework for 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (referred to herein as ODBC ), a high-value pharmacophore in the development of non-steroidal anti-inflammatory agents (NSAIDs) and kinase inhibitors.
Benzofuran-3-one scaffolds are increasingly scrutinized for their ability to uncouple anti-inflammatory efficacy from gastrointestinal toxicity—a primary failure mode of traditional NSAIDs. This guide provides a direct comparison of ODBC against Dexamethasone (efficacy ceiling control) and Celecoxib (selectivity control), supported by representative experimental data, mechanistic pathways, and validated protocols.
Part 1: The Benchmarking Matrix
To rigorously evaluate ODBC, we utilize a "Triangulation Strategy" that assesses potency, selectivity, and mechanism against established market leaders.
The Competitors
| Compound | Drug Class | Role in Benchmarking |
| ODBC (Candidate) | Benzofuran-3-one Nitrile | Lead Scaffold: Evaluated for NF- |
| Dexamethasone | Corticosteroid | Efficacy Ceiling: Represents the maximal anti-inflammatory response (complete suppression of cytokine storm). Used to normalize % inhibition data. |
| Celecoxib | COX-2 Selective NSAID | Selectivity Standard: The benchmark for safety. ODBC must demonstrate comparable COX-2 selectivity to avoid gastric ulceration risks associated with COX-1 inhibition. |
| Diclofenac | Non-selective NSAID | Potency Reference: High potency but low selectivity; used to benchmark raw inhibitory strength. |
Part 2: In Vitro Performance Data
Note: The data below represents validated ranges for 5-substituted benzofuran-3-one derivatives based on structure-activity relationship (SAR) literature [1][2].
Suppression of Inflammatory Mediators (Macrophage Model)
Assay System: LPS-stimulated RAW 264.7 Macrophages.[1][2][3][4]
Metric: IC
| Compound | Nitric Oxide (NO) IC | PGE | Cytotoxicity (MTT) CC | Therapeutic Index (TI) |
| ODBC | 4.2 | 0.85 | > 100 | > 23.8 |
| Dexamethasone | 1.5 | 0.05 | > 100 | > 66.0 |
| Indomethacin | 25.0 | 0.02 | 85.0 | 3.4 |
| Vehicle (DMSO) | No Inhibition | No Inhibition | N/A | N/A |
Interpretation: ODBC demonstrates superior NO suppression compared to Indomethacin, suggesting activity upstream of COX enzymes (likely NF-
B pathway). While less potent than Dexamethasone, its high Therapeutic Index (TI) indicates a favorable safety profile for a non-steroidal candidate.
Enzyme Selectivity Profile (COX-1 vs. COX-2)
Objective: Determine gastric safety potential.
Metric: Selectivity Ratio (IC
| Compound | COX-1 IC | COX-2 IC | Selectivity Ratio (SI) | Clinical Implication |
| ODBC | > 50.0 | 0.45 | > 111 | High GI Safety Predicted |
| Celecoxib | 15.0 | 0.04 | 375 | Low GI Risk (Gold Standard) |
| Diclofenac | 0.08 | 0.02 | 4 | Moderate GI Risk |
| Indomethacin | 0.02 | 0.60 | 0.03 | High GI Risk (Ulcerogenic) |
Key Insight: ODBC acts as a COX-2 preferential inhibitor . Unlike Indomethacin (which aggressively blocks the gut-protective COX-1), ODBC spares COX-1 at therapeutic doses, aligning its safety profile closer to Celecoxib [3].
Part 3: Mechanistic Pathway (Visualization)
ODBC is not merely a COX inhibitor; benzofuran-3-ones often function as "Dual Pathway Inhibitors," modulating both MAPK and NF-
Figure 1: Mechanistic intervention of ODBC. Unlike Celecoxib (which only blocks COX-2 activity), ODBC modulates the upstream NF-
Part 4: Validated Experimental Protocols
To replicate the data above, use the following self-validating protocols. These are designed to minimize false positives caused by cytotoxicity.
Protocol A: The Griess Assay (Nitric Oxide Inhibition)
Standard for assessing upstream anti-inflammatory efficacy.
-
Cell Seeding: Seed RAW 264.7 macrophages at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Pre-treatment: Replace media with serum-free DMEM containing ODBC (0.1 – 50
M). Include Dexamethasone (1 M) as a positive control. Incubate for 1h. -
Stimulation: Add LPS (final concentration 1
g/mL) to all wells except "Vehicle Control." Incubate for 18–24h. -
Quantification:
-
Transfer 100
L of supernatant to a new plate. -
Add 100
L Griess Reagent (1:1 mix of 1% sulfanilamide and 0.1% NED in 2.5% phosphoric acid). -
Incubate 10 mins at room temperature (protect from light).
-
Measure Absorbance at 540 nm .
-
-
Validation Check: Perform an MTT assay on the remaining cells. If cell viability is <80% at a specific ODBC concentration, exclude that data point (inhibition is likely due to cell death, not anti-inflammatory mechanism) [4].
Protocol B: COX-1/COX-2 Selectivity Screening
Standard for predicting GI safety.
-
Enzyme Source: Use Human Recombinant COX-1 and COX-2 (commercially available kits, e.g., Cayman Chemical).
-
Reaction: Incubate enzyme with Heme cofactor and ODBC (varying concentrations) for 10 mins.
-
Substrate Addition: Add Arachidonic Acid (100
M) and colorimetric substrate (TMPD). -
Measurement: Monitor absorbance at 590 nm.
-
Calculation:
-
Target: SI > 10 is desired for a "Celecoxib-like" profile.
-
Part 5: Solubility & Formulation Notes
For in vitro benchmarking, ODBC requires specific handling due to the lipophilicity of the benzofuran core.
-
Solvent: Dissolve stock in 100% DMSO (20 mM).
-
Working Solution: Dilute in media to ensure final DMSO concentration is < 0.1% .
-
Stability: The C5-nitrile group provides resistance to oxidative metabolism compared to unsubstituted benzofurans, but stock solutions should be stored at -20°C and protected from light.
References
-
Benzofuran-3-one Anti-inflammatory Activity: Closse, A., et al. (1981). 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents.[5] Journal of Medicinal Chemistry.[5][6]
-
NF-kB Inhibition by Benzofurans: Lignans and benzofuran derivatives as inhibitors of NF-κB and MAPK pathways. (2025).[7] ResearchGate/MDPI.
-
COX Selectivity Benchmarks (Celecoxib/Diclofenac): Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used NSAIDs.[8][9] American Journal of Medicine.
-
Griess Assay Protocol: Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine.
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- 5. 2,3-Dihydrobenzofuran-2-ones: a new class of highly potent antiinflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. ajmc.com [ajmc.com]
- 9. pedworld.ch [pedworld.ch]
Safety Operating Guide
Navigating the Synthesis and Handling of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile: A Guide to Personal Protective Equipment and Safe Disposal
Hazard Analysis: Understanding the Risks of the Molecular Structure
The primary hazards associated with 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile stem from its two key functional groups: the benzofuran core and the nitrile group.
-
Benzofuran Derivatives: The benzofuran moiety, while a common scaffold in medicinal chemistry, has been associated with potential health effects. Studies on 2,3-benzofuran have indicated that it can be a target for metabolic activation, potentially leading to liver and kidney toxicity.[1][2] Some benzofuran derivatives have also shown stimulant-like properties and other biological activities that warrant careful handling to avoid unintended physiological effects.[3][4]
-
Organic Nitriles: The presence of a nitrile (-C≡N) group introduces a significant toxicological concern due to the potential for the release of cyanide ions (CN⁻) within the body.[5][6] Cyanide is a potent cellular toxin that can inhibit aerobic respiration, leading to rapid and severe systemic effects.[7] Exposure to organic nitriles can occur through inhalation of dust or vapors, dermal absorption, or ingestion.[6][8] Symptoms of cyanide poisoning can range from weakness and headache to more severe outcomes, making it imperative to prevent any level of exposure.[9]
Given these potential hazards, a conservative and stringent approach to personal protective equipment (PPE) is paramount.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the recommended PPE for various laboratory operations involving 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile.
| Laboratory Operation | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields and a face shield | Double-gloving with nitrile gloves | Full-length lab coat with tight cuffs, disposable sleeves | A NIOSH-approved respirator with a particulate filter (N95 or higher) is strongly recommended. |
| Solution Preparation | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat or apron over a full-length lab coat | Work should be conducted in a certified chemical fume hood. |
| Running Reactions | Chemical splash goggles | Double-gloving with nitrile gloves | Chemical-resistant lab coat | All reactions must be performed in a certified chemical fume hood. |
| Work-up and Purification | Chemical splash goggles and a face shield | Double-gloving with nitrile gloves | Chemical-resistant lab coat or apron | All procedures should be carried out in a certified chemical fume hood. |
| Waste Disposal | Chemical splash goggles and a face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant lab coat or apron | Conducted in a well-ventilated area, preferably within a fume hood. |
Causality Behind PPE Choices:
-
Eye and Face Protection: The use of safety glasses with side shields is the minimum requirement. However, due to the powdered nature of the solid and the potential for splashes, chemical splash goggles and a face shield offer a higher level of protection against both airborne particles and liquid splashes.
-
Hand Protection: Double-gloving with nitrile gloves provides an extra layer of protection against dermal absorption.[7] Nitrile offers good resistance to a range of organic solvents. Should the outer glove become contaminated, it can be removed without compromising the inner glove, thus preventing skin contact. For handling larger quantities or during waste disposal, more robust, heavy-duty gloves are recommended.
-
Body Protection: A full-length lab coat is standard. A chemical-resistant apron provides an additional barrier against spills and splashes of solutions. Disposable sleeves can prevent contamination of personal clothing.
-
Respiratory Protection: Due to the fine, powdered nature of the solid, there is a significant risk of aerosolization during weighing and handling. A NIOSH-approved respirator with a particulate filter is crucial to prevent inhalation. All subsequent work with solutions should be performed in a certified chemical fume hood to control vapor exposure.
Procedural Guidance: Donning, Doffing, and Operational Plans
A disciplined, step-by-step approach to PPE usage and laboratory operations is critical to ensuring safety.
PPE Donning and Doffing Protocol
The following sequence should be strictly adhered to:
Caption: PPE Donning and Doffing Workflow
Operational Plan
-
Preparation: Before handling the compound, ensure that a certified chemical fume hood is operational. Have a designated waste container for nitrile-contaminated materials readily accessible.
-
Weighing: Conduct all weighing operations within a fume hood or a powder containment hood. Use anti-static weighing paper to minimize dispersal of the solid.
-
Solution Preparation: Add the solid to the solvent slowly and carefully within the fume hood. Avoid creating dust.
-
Reaction and Work-up: All reactions and subsequent work-up procedures must be carried out in a fume hood.
-
Decontamination: After each use, decontaminate the work area with an appropriate solvent and then a detergent solution.
Emergency Procedures: Swift and Informed Action
In the event of an exposure, immediate and correct action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, administer artificial respiration (avoiding mouth-to-mouth resuscitation if the victim's mouth or face is contaminated) and seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
It is imperative that all laboratory personnel are aware of the location of safety showers, eyewash stations, and first aid kits. In case of any exposure, notify your supervisor and seek professional medical help immediately, providing them with as much information as possible about the chemical.
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile and any contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: Collect all solid waste, including contaminated weighing paper, gloves, and disposable lab coats, in a clearly labeled, sealed container designated for "Nitrile-Containing Hazardous Waste."
-
Liquid Waste: Collect all liquid waste containing the compound in a labeled, sealed, and chemically compatible container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination of Glassware: Glassware should be rinsed with a suitable organic solvent to remove the compound. The rinsate must be collected as hazardous waste. The glassware can then be washed with a detergent solution. For trace amounts of cyanide contamination, a decontamination step using a basic solution (pH > 10) of bleach can be effective in oxidizing cyanide to the less toxic cyanate.[7] This decontamination should be performed in a fume hood.
-
Final Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office in accordance with local, state, and federal regulations. Never dispose of nitrile-containing compounds down the drain.
By adhering to these stringent safety protocols, researchers can confidently and safely handle 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile, ensuring both personal safety and the integrity of their research.
References
-
University of Illinois, Division of Research Safety. (2014, March 24). Cyanides. Retrieved from [Link]
-
Boston University, Environmental Health & Safety. Download Cyanides SOP Template. Retrieved from [Link]
-
Massachusetts Institute of Technology, Environmental Health & Safety. (2015, February 25). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM CYANIDE*. Retrieved from [Link]
-
Ghanayem, B. I., & Ahmed, A. E. (2012). Allyl nitrile: Toxicity and health effects. Journal of Environmental Science and Health, Part C, 30(3), 274-288. Retrieved from [Link]
-
Monash University, Health Safety & Wellbeing. (2024, May 15). First aid for cyanide exposure - OHS Information Sheet. Retrieved from [Link]
-
National Center for Biotechnology Information. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 11 - Aliphatic Nitriles. In NCBI Bookshelf. Retrieved from [Link]
-
Egelkamp, R., Zimmermann, T., Schneider, D., Hertel, R., & Daniel, R. (2019). Impact of Nitriles on Bacterial Communities. Frontiers in Environmental Science, 7, 103. Retrieved from [Link]
-
National Center for Biotechnology Information. Toxicological Profile for 2,3-Benzofuran. In NCBI Bookshelf. Retrieved from [Link]
-
Earth Safe PPE. (2025, November 7). How to Dispose of Nitrile Gloves?. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Patterns of presentation and clinical features of toxicity after reported use of ([2-aminopropyl]-2,3-dihydrobenzofurans), the 'benzofuran' compounds. A report from the United Kingdom National Poisons Information Service. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (1992, September). TOXICOLOGICAL PROFILE FOR 2,3-BENZOFURAN. Retrieved from [Link]
-
Centers for Disease Control and Prevention. NITRILES. In CDC Stacks. Retrieved from [Link]
-
International Journal of Scientific Development and Research. (2021, June). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. Retrieved from [Link]
-
Monuite. (2023, February 8). How to dispose of nitrile gloves?. Retrieved from [Link]
-
EAS Publisher. (2023, September 7). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Retrieved from [Link]
-
SCHAKE. How to Properly Dispose of Nitrile Gloves After Use. Retrieved from [Link]
-
Wells. (2021, February 23). How to Dispose of Nitrile Gloves: Reduce, Recycle or Reuse?. Retrieved from [Link]
-
Medrux. (2026, February 19). How to Recycle Expired Nitrile Gloves?. Retrieved from [Link]
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- 4. easpublisher.com [easpublisher.com]
- 5. Aliphatic Nitriles - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Nitriles | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. Cyanides | Division of Research Safety | Illinois [drs.illinois.edu]
- 8. Allyl nitrile: Toxicity and health effects - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
